6-methoxy-N,N-dipropyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-AMINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE is a chemical compound that belongs to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE typically involves the reaction of 4-amino-6-methoxy-1,3,5-triazine with dipropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-AMINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N-(4-AMINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]-2,4-dimethylpentan-2-ol
- Methyl 2-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)amino]propanoate
- 3-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)(methyl)amino]butanenitrile
Uniqueness
N-(4-AMINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C10H19N5O |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
6-methoxy-2-N,2-N-dipropyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-4-6-15(7-5-2)9-12-8(11)13-10(14-9)16-3/h4-7H2,1-3H3,(H2,11,12,13,14) |
InChI Key |
ZZQCAJDHARGVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)OC |
Origin of Product |
United States |
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